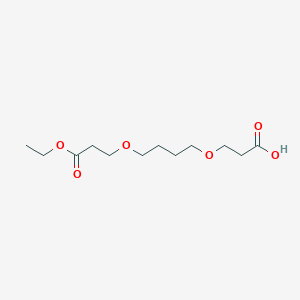

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid

Description

Properties

IUPAC Name |

3-[4-(3-ethoxy-3-oxopropoxy)butoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-2-18-12(15)6-10-17-8-4-3-7-16-9-5-11(13)14/h2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDLMNWBMVNGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCCCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649690 | |

| Record name | 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-91-0 | |

| Record name | 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of such compounds typically involves multi-step organic reactions focusing on selective esterification and etherification steps. The common synthetic route for the ethoxy analog involves:

- Step 1: Esterification of 3-ethoxy-3-oxopropanoic acid with a diol (e.g., ethylene glycol for the ethoxy analog).

- Step 2: Subsequent etherification or chain extension with a hydroxyalkyl acid (e.g., propanoic acid or its derivatives).

For the butoxy variant, the diol or hydroxyalkyl acid component would be modified to include a butoxy chain, likely using 1,4-butanediol or a butoxy-functionalized intermediate.

Detailed Reaction Conditions

- Esterification: Typically conducted under reflux with acid catalysts, such as p-toluenesulfonic acid, in solvents like toluene or ethanol. Removal of water by azeotropic distillation drives the reaction forward.

- Etherification: Performed via nucleophilic substitution or Williamson ether synthesis, involving alkoxide intermediates reacting with alkyl halides or tosylates.

- Purification: Includes filtration, solvent evaporation, and chromatographic techniques to isolate the pure acid.

Example from Related Compound Preparation

For 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid, the synthesis involves esterification of 3-ethoxy-3-oxopropanoic acid with ethylene glycol, followed by reaction with propanoic acid under controlled conditions. The analogous butoxy compound would substitute ethylene glycol with 1,4-butanediol to introduce the butoxy spacer.

Hydrolysis and Final Acid Formation

Ester intermediates can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. For example, sodium hydroxide in aqueous methanol at 60–65 °C for 2 hours, followed by acidification, extraction, and drying, produces the target acid.

Chemical Reaction Analysis

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Esterification | Formation of ester bonds between acid and alcohol groups | Acid catalyst (p-TsOH), reflux in toluene or ethanol, azeotropic removal of water |

| Etherification | Formation of ether linkages via nucleophilic substitution | Alkoxide ion, alkyl halide/tosylate, base (NaH, K2CO3), aprotic solvent (DMF, DMSO) |

| Hydrolysis | Conversion of esters to carboxylic acids | Aqueous NaOH or HCl, moderate heating (60–65 °C), acidification post-reaction |

| Oxidation/Reduction (modification) | Functional group transformations for derivatives | Oxidants (KMnO4), reductants (NaBH4), depending on target modifications |

Research Findings and Case Studies

Enzyme Inhibition and Biological Activity

Derivatives of this compound class have shown potential in enzyme inhibition, with modifications to the alkoxy chain influencing binding affinity and selectivity. The butoxy variant may offer altered pharmacokinetics due to increased hydrophobicity.

Industrial and Synthetic Applications

The compound serves as an intermediate in specialty chemical synthesis, including polymers, coatings, and plasticizers. Its preparation methods emphasize scalable, moderate-condition processes suitable for industrial production.

Data Table: Summary of Preparation Steps for Related Compound

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 3-ethoxy-3-oxopropanoic acid + diol (ethylene glycol or 1,4-butanediol) | Reflux, acid catalyst, toluene, azeotropic water removal | ~85–90 | Formation of intermediate ester |

| 2 | Etherification | Intermediate ester + propanoic acid or derivative | Heating, base or acid catalysis | ~80–90 | Chain extension via ether linkage |

| 3 | Hydrolysis | Ester intermediate | Aqueous NaOH, 60–65 °C, 2 h; acidification | ~90 | Conversion to free acid |

| 4 | Purification | Filtration, solvent evaporation, chromatography | Ambient to moderate temperature | N/A | Isolation of pure acid |

Notes on Scale-Up and Industrial Synthesis

- The use of mild reaction conditions and readily available starting materials (e.g., 1,4-butanediol, 3-ethoxy-3-oxopropanoic acid) supports scalability.

- One-pot synthesis approaches, as demonstrated in related propionic acid derivatives, improve efficiency and yield.

- Careful control of reaction temperature and pH is critical to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as esterification and hydrolysis. These interactions can modulate enzyme activity, influence metabolic processes, and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ in backbone length, substituent groups, or functional moieties. Key examples include:

3-Benzoylpropionic Acid (CAS 2051-95-8)

- Molecular Formula : C₁₀H₁₀O₃

- Molar Mass : 178.18 g/mol

- Key Features : Contains a benzoyl (C₆H₅CO‑) group instead of ester chains. The presence of a ketone (4-oxo) and carboxylic acid group enhances its polarity compared to the ethoxy-ester-dominated target compound .

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals and fragrances .

Propenoic Acid 3-(4-Methoxyphenyl)-3-Methylbutyl Ester

- Molecular Formula: Not explicitly stated in evidence, but inferred to include a methoxyphenyl (C₆H₄OCH₃) and methylbutyl group.

- Key Features : Aromatic methoxy substituent introduces UV-absorbing properties, making it relevant in cosmetics (e.g., sunscreen agents) .

Ethyl Ester Derivatives from Patent Literature

- Examples: N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (Patent EP00342850) 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (Patent WO90/09374)

- Key Features: These compounds share ester or carboxylic acid termini but incorporate amino, thiol, or aromatic groups, enhancing their bioactivity for therapeutic applications .

Physicochemical Properties

Key Observations :

- The target compound’s higher molar mass and branched ester chains suggest lower aqueous solubility compared to 3-Benzoylpropionic acid, which has a planar aromatic system .

- The methoxyphenyl group in the propenoic acid ester enhances photostability, a trait absent in the ethoxy-dominated target compound .

Research Findings and Trends

- Stability : The ethoxy ester groups in the target compound may confer higher metabolic stability than compounds with labile moieties (e.g., thiols in WO90/09374 derivatives) .

- Synthetic Utility : The butoxy chain’s flexibility allows modular functionalization, contrasting with rigid aromatic systems like 3-Benzoylpropionic acid .

Biological Activity

Overview

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid is a complex organic compound with the molecular formula C12H22O6. It is characterized by the presence of ethoxy and oxopropoxy functional groups, which contribute to its biological activity. This compound is primarily utilized as an intermediate in the synthesis of various organic molecules and polymers, and it has potential applications in biological research, particularly in enzyme-catalyzed reactions and metabolic pathways .

The biological activity of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid can be attributed to its ability to interact with specific molecular targets and biochemical pathways. The compound's functional groups enable it to participate in various reactions, such as:

- Esterification : The formation of esters through reactions with alcohols.

- Hydrolysis : The breakdown of esters into acids and alcohols in the presence of water.

- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to convert oxo groups into hydroxyl groups .

These interactions can modulate enzyme activity, influence metabolic processes, and affect cellular signaling pathways.

Biological Studies

- Enzyme-Catalyzed Reactions : Studies have demonstrated that 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid can serve as a substrate or inhibitor for various enzymes. Its structural features allow it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms .

- Metabolic Pathways : The compound has been used to explore metabolic pathways involving fatty acid metabolism and energy production. Its derivatives have shown promise in modulating metabolic processes, potentially impacting conditions such as obesity and diabetes .

Case Studies

A notable case study involved the use of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid in a model system to assess its effects on cellular signaling. Researchers observed that treatment with this compound resulted in significant modulation of signaling pathways associated with inflammation and cell proliferation, suggesting its potential as a therapeutic agent .

| Property | Value |

|---|---|

| Molecular Formula | C12H22O6 |

| Molecular Weight | 246.30 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | 4.5 (estimated) |

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Substrate/inhibitor for enzymes |

| Metabolic Modulation | Affects fatty acid metabolism |

| Cellular Signaling | Modulates inflammatory pathways |

Q & A

Q. What are the established synthetic routes for 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid, and what key reagents are involved?

The synthesis typically involves sequential esterification and etherification steps. For example, coupling 3-ethoxy-3-oxopropanoic acid with butanediol derivatives under acidic or catalytic conditions can form the intermediate, followed by further functionalization. Key reagents include alkyl halides (for ether formation) and carboxylic acid activating agents (e.g., DCC or EDCI) for ester linkages. Similar methodologies are observed in the synthesis of structurally related ethoxy-phenylpropanoic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and ether linkages, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. Mass spectrometry (MS) provides molecular weight validation. For example, in related compounds, NMR chemical shifts for ethoxy groups appear at ~1.3–1.4 ppm (triplet) and 4.1–4.2 ppm (quartet) .

Q. What are the primary research applications of this compound?

This compound serves as an intermediate in synthesizing complex molecules, particularly in pharmaceuticals (e.g., receptor modulators) and fine chemicals. Its ethoxy and propanoic acid moieties make it a candidate for prodrug development or polymer chemistry. Similar derivatives are used as reference standards in pharmacological studies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

Yield optimization requires careful control of reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in etherification steps.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

- Temperature : Lower temperatures (~0–5°C) minimize side reactions during ester activation. Data from analogous syntheses suggest yield improvements up to 20% with optimized conditions .

Q. How can discrepancies in NMR data due to ester rotational isomers be resolved?

Ester groups exhibit rotational isomerism, leading to split signals in NMR. To resolve this:

- Variable-temperature NMR : Heating the sample to 50–60°C coalesces split peaks into singlets.

- Derivatization : Converting the ester to a stable derivative (e.g., silylation) simplifies the spectrum. These methods are validated in studies on ethoxy-phenylpropanoic acid derivatives .

Q. What in vitro models are suitable for studying its bioactivity, such as receptor interactions?

- Receptor binding assays : Use H1 or 5-HT2A receptor-expressing cell lines (e.g., HEK293) to evaluate modulation, as seen in related propanoic acid derivatives .

- Enzyme inhibition studies : Screen against targets like cyclooxygenase (COX) using fluorometric or colorimetric assays.

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines to assess therapeutic potential .

Q. How can low aqueous solubility be addressed during bioactivity studies?

- Co-solvents : Use DMSO or cyclodextrins to enhance solubility while maintaining biocompatibility.

- Prodrug strategies : Convert the carboxylic acid to a methyl ester, improving membrane permeability.

- Nanoparticle encapsulation : Lipid-based carriers can enhance bioavailability, as demonstrated in similar compounds .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?

- Accelerated stability studies : Expose the compound to pH 1–3 buffers at 40°C and monitor degradation via HPLC.

- Kinetic analysis : Calculate degradation rate constants to compare with literature values. Discrepancies may arise from differences in substituent electronic effects, as seen in methoxy vs. ethoxy analogs .

Q. What computational methods support the rational design of derivatives with enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.